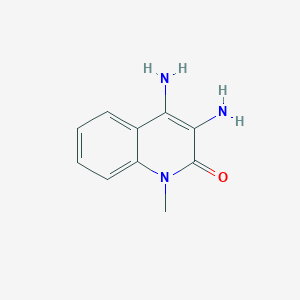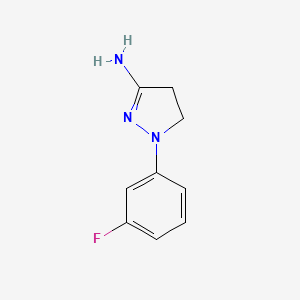
1H-Pyrazol-3-amine, 1-(3-fluorophenyl)-4,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms The presence of a fluorophenyl group at the 3-position of the pyrazole ring imparts unique chemical and biological properties to this compound
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and ethyl acetoacetate.
Formation of Hydrazone: The first step involves the reaction of 3-fluoroaniline with ethyl acetoacetate to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.
Reduction: The final step involves the reduction of the pyrazole ring to obtain 1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain different reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead molecule in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as fluorescence and conductivity.
Biological Studies: The compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine can be compared with other similar compounds to highlight its uniqueness:
1-(3-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure, leading to distinct chemical and biological properties.
3-Fluorophenyl-1H-pyrazole: This compound lacks the dihydro group, resulting in different reactivity and applications.
The unique combination of the fluorophenyl group and the dihydro-pyrazole core in 1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine imparts distinct properties that make it valuable for various scientific research applications.
Properties
CAS No. |
6463-46-3 |
|---|---|
Molecular Formula |
C9H10FN3 |
Molecular Weight |
179.19 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C9H10FN3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12-13/h1-3,6H,4-5H2,(H2,11,12) |
InChI Key |
IJSZHAHUVPRPJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
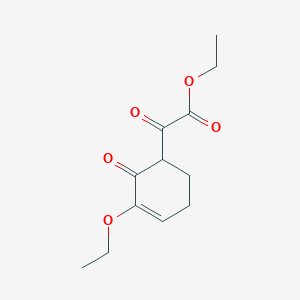

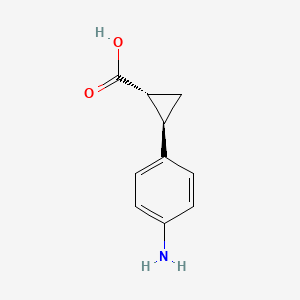
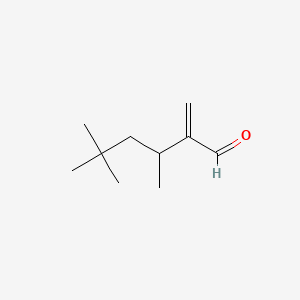
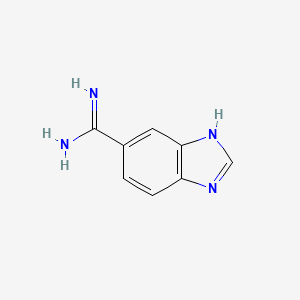
![5H-[1,3]dioxolo[4,5-f]indole-7-carbonitrile](/img/structure/B8776209.png)

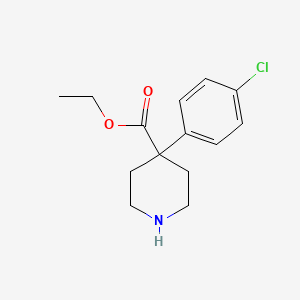
![8-Azaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B8776225.png)
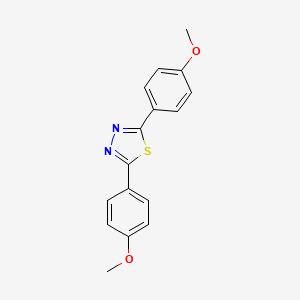
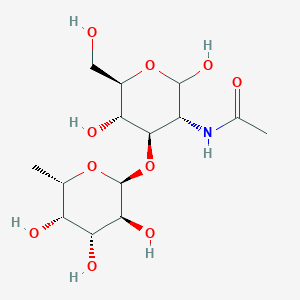
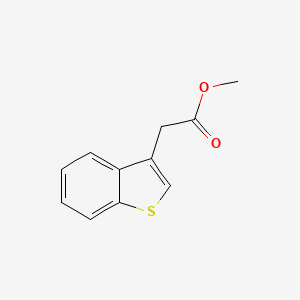
![1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-1-(phenylsulfonyl)-](/img/structure/B8776270.png)
